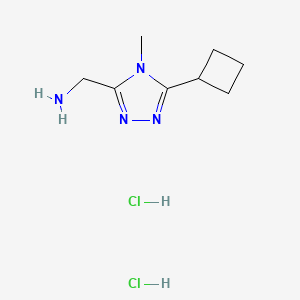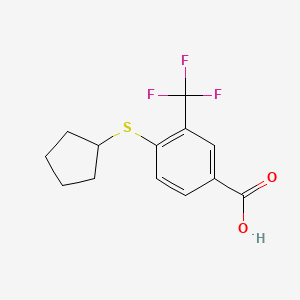![molecular formula C13H8ClNO4S B1458264 3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid CAS No. 1553287-24-3](/img/structure/B1458264.png)
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid” is a chemical compound with the CAS Number: 1553287-24-3 . It has a molecular weight of 309.73 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)15(18)19/h1-7H,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.科学的研究の応用
Crystal Engineering and Supramolecular Interactions
Research on derivatives of thioxanthone, closely related to the compound , has provided insights into the effect of substituent groups on crystal diversity and supramolecular motifs. The study by Jacob et al. (2011) on a family of 9H-thioxanthen-9-one derivatives highlighted the importance of hydrogen bonding and π–π interactions in determining crystal packing patterns, emphasizing the energetic interplay governing such arrangements (Jacob et al., 2011).
Organic Synthesis and Chemiluminescence
In organic chemistry, sulfanyl-substituted bicyclic dioxetanes were synthesized and studied for their base-induced chemiluminescence by Watanabe et al. (2010). This work contributes to understanding the properties of sulfanyl groups in organic compounds and their potential applications in chemiluminescence (Watanabe et al., 2010).
Materials Science and Polymer Chemistry
The synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, as investigated by Tapaswi et al. (2015), showcases the application of sulfanyl- and nitrobenzoic acid derivatives in the development of advanced materials with desirable optical properties (Tapaswi et al., 2015).
Molecular Structure Analysis
Kumar et al. (2014) focused on the molecular structure, hyperpolarizability, and electronic properties of closely related compounds, emphasizing their potential in electronic and optical applications. This type of research contributes to the broader field of molecular electronics by understanding the intrinsic properties of such compounds (Kumar et al., 2014).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4S/c14-9-2-4-10(5-3-9)20-12-7-8(13(16)17)1-6-11(12)15(18)19/h1-7H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLVNODVNQGAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfanyl]-4-nitrobenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

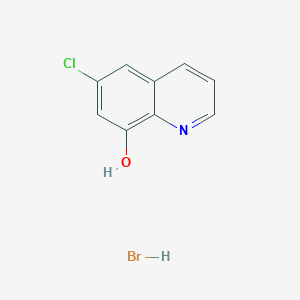
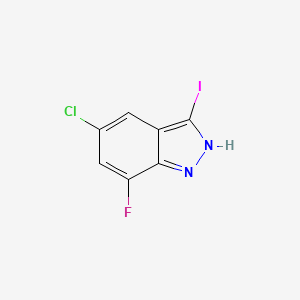
![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)
![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)
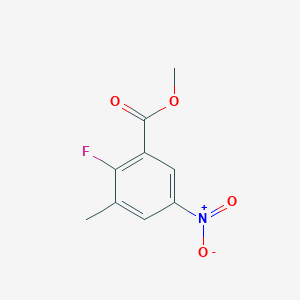

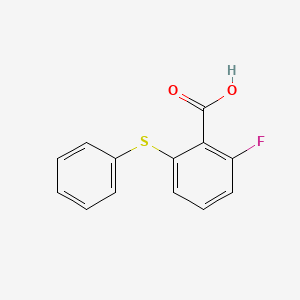
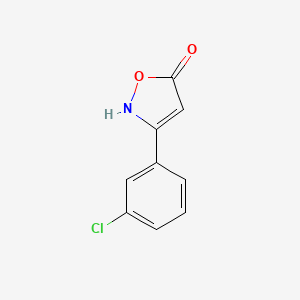
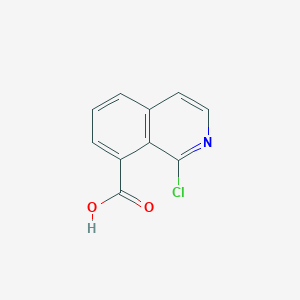


![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1458198.png)
